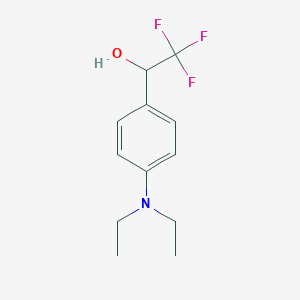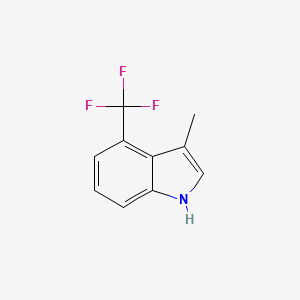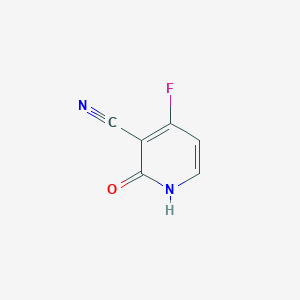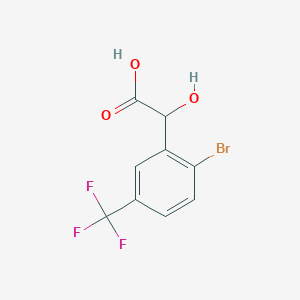
3-(2-Pyridyl)-DL-phenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Pyridyl)-DL-phenylalanine is an organic compound that features both a pyridine ring and a phenylalanine moiety This compound is of interest due to its unique structural properties, which combine the characteristics of both aromatic systems and amino acids
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Pyridyl)-DL-phenylalanine typically involves the coupling of a pyridine derivative with a phenylalanine precursor. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium catalysts to form carbon-carbon bonds between the pyridine and phenylalanine moieties . This reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate, and requires a boron reagent like phenylboronic acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The process typically includes steps for purification, such as recrystallization or chromatography, to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(2-Pyridyl)-DL-phenylalanine can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (for halogenation) or nitro compounds (for nitration) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyridine ring typically yields pyridine N-oxides, while reduction can produce various hydrogenated derivatives.
Applications De Recherche Scientifique
3-(2-Pyridyl)-DL-phenylalanine has several applications in scientific research:
Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding due to its amino acid structure.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific receptors or enzymes.
Mécanisme D'action
The mechanism of action of 3-(2-Pyridyl)-DL-phenylalanine depends on its specific application. In biological systems, it may interact with enzymes or receptors through its amino acid moiety, potentially inhibiting or activating specific pathways . The pyridine ring can also participate in coordination chemistry, forming complexes with metal ions that can alter its reactivity and function.
Comparaison Avec Des Composés Similaires
3-(2-Pyridyl)pyrazole: This compound also features a pyridine ring but is combined with a pyrazole moiety.
1,3-Di(2-pyridyl)benzene: This compound has two pyridine rings attached to a benzene core and is used in similar applications, such as in the development of ligands for metal complexes.
Uniqueness: 3-(2-Pyridyl)-DL-phenylalanine is unique due to its combination of a pyridine ring and an amino acid structure. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile building block in both organic synthesis and biological research.
Propriétés
Formule moléculaire |
C14H14N2O2 |
|---|---|
Poids moléculaire |
242.27 g/mol |
Nom IUPAC |
2-amino-3-(3-pyridin-2-ylphenyl)propanoic acid |
InChI |
InChI=1S/C14H14N2O2/c15-12(14(17)18)9-10-4-3-5-11(8-10)13-6-1-2-7-16-13/h1-8,12H,9,15H2,(H,17,18) |
Clé InChI |
NONOWZDEZLPCGN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C2=CC=CC(=C2)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-Methyl-benzylidene)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B13705942.png)






![N-(4-Fluorobenzyl)-4,6-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonamide](/img/structure/B13705977.png)




![2-[3,5-Bis(trifluoromethyl)phenyl]imidazole-4-methanol](/img/structure/B13706022.png)
